Cas no 2171918-77-5 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid)

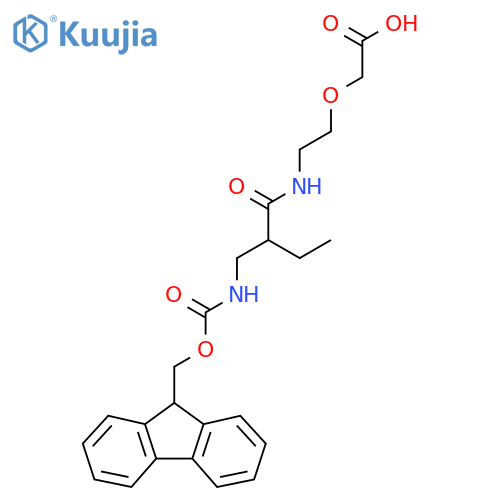

2171918-77-5 structure

商品名:2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid

- 2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid

- 2171918-77-5

- EN300-1502983

-

- インチ: 1S/C24H28N2O6/c1-2-16(23(29)25-11-12-31-15-22(27)28)13-26-24(30)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,2,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,28)

- InChIKey: HFXCJTCXEIPLMJ-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C(NCCOCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 440.19473662g/mol

- どういたいしつりょう: 440.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 12

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502983-1.0g |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1502983-2.5g |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1502983-500mg |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1502983-10000mg |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1502983-5.0g |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1502983-0.25g |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1502983-0.5g |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1502983-250mg |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1502983-50mg |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1502983-1000mg |

2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |

2171918-77-5 | 1000mg |

$3368.0 | 2023-09-27 |

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2171918-77-5 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬